Vinleurosine sulfate is primarily extracted from the periwinkle plant, which has been used in traditional medicine for centuries. The extraction process typically involves several steps, including drying the plant material and using solvents such as benzene and chloroform for extraction. The crude extract is then purified through chromatographic techniques to isolate vinleurosine sulfate .
Vinleurosine sulfate is classified as a vinca alkaloid. This group includes other well-known compounds like vincristine and vinblastine, which are widely used in cancer treatment. The structural characteristics of vinca alkaloids contribute to their ability to disrupt cell division, making them effective against various types of cancer.
The synthesis of vinleurosine sulfate can be achieved through both natural extraction and semi-synthetic methods. On an industrial scale, the process begins with the large-scale extraction of alkaloids from Catharanthus roseus. Following extraction, the crude alkaloid mixture undergoes purification processes such as column chromatography and selective extraction techniques to isolate vinleurosine sulfate.
The molecular structure of vinleurosine sulfate can be represented by its chemical formula . Its structure features a complex arrangement of indole and dihydroindole rings, characteristic of vinca alkaloids.
InChI=1S/2C46H56N4O9.H2O4S/c2*1-8-42-16-12-18-50-20-17-44(37(42)50)30-21-31(34(55-5)22-33(30)48(4)38(44)46(54,41(53)57-7)39(42)58-26(3)51)45(40(52)56-6)23-27-24-49(25-43(9-2)36(27)59-43)19-15-29-28-13-10-11-14-32(28)47-35(29)45;1-5(2,3)4/h2*10-14,16,21-22,27,36-39,47,54H,8-9,15,17-20,23-25H2,1-7H3;(H2,1,2,3,4)/t2*27-,36+,37-,38+,39+,42+,43-,44+,45-,46-/m00./s1
This structural complexity contributes to its biological activity and interaction with cellular components.
Vinleurosine sulfate participates in various chemical reactions that enhance its therapeutic efficacy. These include:
These reactions are typically conducted under controlled laboratory conditions to ensure that the desired modifications are achieved without degrading the compound. The products formed from these reactions often exhibit enhanced antineoplastic properties compared to vinleurosine sulfate itself .
Vinleurosine sulfate exerts its pharmacological effects primarily through the disruption of microtubule dynamics during cell division. It binds to tubulin proteins within cells:
The molecular targets include tubulin and other regulatory proteins involved in cell cycle progression .
Vinleurosine sulfate appears as a white crystalline solid with a melting point that varies depending on purity but generally falls within a specified range for sulfated compounds.
Relevant analyses often include spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), which help confirm the identity and purity of the compound .
Vinleurosine sulfate has significant scientific uses:
Vinleurosine is a monoterpene indole alkaloid (MIA) biosynthesized in Catharanthus roseus (Madagascar periwinkle) through the terpenoid indole alkaloid (TIA) pathway. This pathway initiates with the condensation of tryptamine (derived from the shikimate pathway) and secologanin (from the methylerythritol phosphate (MEP) pathway) to form strictosidine, the universal precursor of all TIAs [1] [10]. Strictosidine undergoes deglucosylation by strictosidine β-D-glucosidase (SGD), yielding reactive intermediates that branch into diverse alkaloid skeletons. Vinleurosine arises from the Aspidosperma-type subpathway, where tabersonine serves as a key intermediate. Tabersonine is modified through hydroxylation, methylation, and oxidation steps to form vinleurosine, sharing early pathway steps with vincristine and vinblastine before diverging at later stages [1] [8].
Key Intermediates:
The assembly of vinleurosine involves substrate-specific enzymes:
Table 1: Enzymatic Kinetics of Key Vinleurosine Biosynthetic Enzymes
Enzyme | Substrate | Km (µM) | Localization | Quaternary Structure |
---|---|---|---|---|
T16H | Tabersonine | 3.2 ± 0.4 | Endoplasmic Reticulum | Monomer |
16OMT (Vm16OMT) | 16-Hydroxytabersonine | 0.94 ± 0.06 | Cytosol | Homodimer |
D4H | Desacetoxyvindoline | 8.7 ± 1.2 | Chloroplast | Monomer |
Vinleurosine shares upstream pathway components with other Catharanthus alkaloids but diverges in later modifications:
The branch point occurs at tabersonine: Hydroxylation at C16 leads to vinleurosine, while C3/C4 modifications yield vindoline for vinblastine/vincristine [1] [10].
Divergent Late-Stage Modifications:
Table 2: Biosynthetic Features of Major Vinca Alkaloids
Alkaloid | Key Branch Enzyme | Unique Modifications | Cellular Compartment |
---|---|---|---|
Vinleurosine | 16-O-methyltransferase | C16 hydroxylation/methylation | Cytosol |
Vinblastine | Deacetylvindoline acetyltransferase | C4 acetylation, dimerization | Laticifers/Idioblasts |
Vindoline | Desacetoxyvindoline hydroxylase | C3/C4 oxidation, N-methylation | Chloroplast |
Alkaloid diversity in Vinca (e.g., Vinca minor, Catharanthus roseus) is shaped by ecological stressors and evolutionary adaptations:
Herbivory: Wounding induces jasmonate signaling, activating ORCA3 and repressing ZCT transcriptional repressors, thereby enhancing TIA flux [5] [10].
Phylogenetic Specialization:
Table 3: Environmental Modulators of Alkaloid Biosynthesis
Environmental Factor | Regulatory Mechanism | Effect on Alkaloid Pathway |
---|---|---|
High Light | Upregulates CrGATA1 (transcription factor) | ↑ T16H, D4H, DAT expression |
Fungal Endophytes | Suppresses ZCT repressors; activates ORCA3 | ↑ STR, G10H, 16OMT activity |
Jasmonate Elicitation | Induces JAZ degradation, releasing MYC2 activators | ↑ SGD, TDC, PRX1 transcription |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9